

Structure of 2-Chloroquinoline-4-carbonyl chloride

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Compound of Interest

Compound Name: 2-Chloroquinoline-4-carbonyl chloride

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An In-depth Technical Guide to **2-Chloroquinoline-4-carbonyl chloride**: Structure, Synthesis, and Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-chloroquinoline-4-carbonyl chloride**, a pivotal reagent and building block in modern synthetic and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's core structure, synthetic pathways, reactivity, and practical applications, grounding all claims in verifiable scientific literature.

Core Molecular Profile and Physicochemical Properties

2-Chloroquinoline-4-carbonyl chloride is a bifunctional heterocyclic compound featuring a quinoline core. This structure is of immense interest in medicinal chemistry due to the quinoline scaffold's prevalence in a wide array of bioactive molecules.^{[1][2]} The molecule's utility is defined by its two distinct reactive sites: a highly electrophilic acyl chloride at the 4-position and a less reactive chloro-substituent at the 2-position.^[3]

1.1. Chemical Identity

- IUPAC Name: **2-chloroquinoline-4-carbonyl chloride**^[4]

- CAS Number: 2388-32-1[4][5][6]
- Molecular Formula: C₁₀H₅Cl₂NO[4][7]
- Molecular Weight: 226.06 g/mol [3][4]

1.2. Structural Representation

The spatial arrangement and electron distribution of **2-chloroquinoline-4-carbonyl chloride** are fundamental to its reactivity. The electron-withdrawing nature of the nitrogen atom and the two chlorine substituents renders the quinoline ring electron-deficient, influencing its interaction with other reagents.

Caption: 2D structure of **2-Chloroquinoline-4-carbonyl chloride**.

1.3. Physicochemical Data

The physical properties of this compound dictate its handling, storage, and reaction conditions. It is a solid at room temperature and is highly sensitive to moisture.

Property	Value	Source
Physical State	Solid	[3]
Melting Point	89 °C (in benzene)	[8]
Boiling Point	341.2 °C at 760 mmHg (Predicted)	[8]
Density	1.457 g/cm ³ (Predicted)	[8]
Storage Temperature	2-8°C, under inert gas	[8][9]
Solubility	Reacts with water; soluble in aprotic organic solvents	[3]

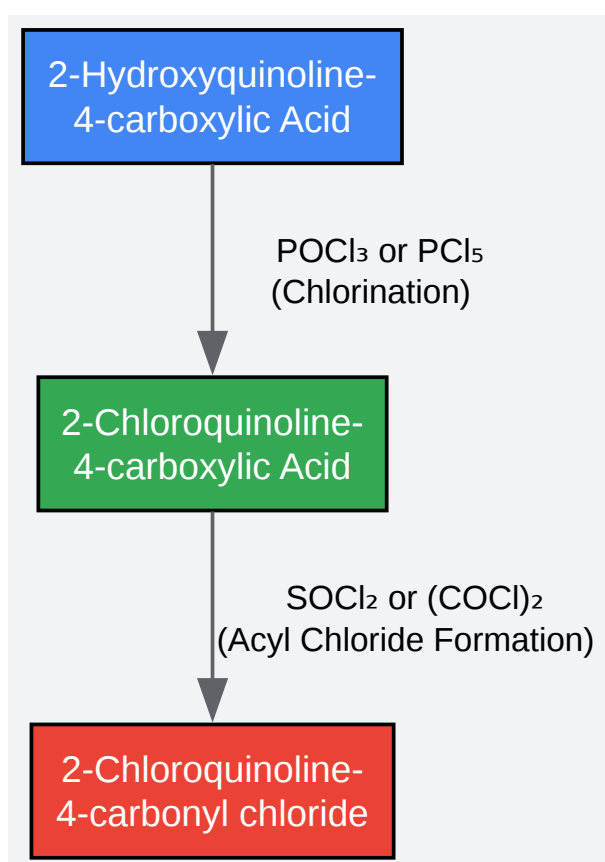
Synthesis and Manufacturing Logic

The preparation of **2-chloroquinoline-4-carbonyl chloride** is a multi-step process that hinges on the reliable synthesis of its carboxylic acid precursor. The chosen synthetic route is

designed for efficiency and purity, leveraging common and powerful chlorinating agents.

2.1. Synthetic Pathway Overview

The most common and logical pathway involves the conversion of the corresponding carboxylic acid, 2-chloroquinoline-4-carboxylic acid, into the acyl chloride. This precursor is itself typically synthesized from 2-hydroxyquinoline-4-carboxylic acid. The transformation from a stable carboxylic acid to a highly reactive acyl chloride is a cornerstone of many synthetic strategies, enabling subsequent reactions that are not possible with the acid itself.



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Caption: Synthetic pathway to **2-chloroquinoline-4-carbonyl chloride**.

2.2. Experimental Protocol: Synthesis of **2-Chloroquinoline-4-carbonyl chloride** from 2-Chloroquinoline-4-carboxylic acid

This protocol describes the critical final step in the synthesis. The choice of thionyl chloride (SOCl_2) is strategic; its byproducts, sulfur dioxide (SO_2) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product.

Materials:

- 2-Chloroquinoline-4-carboxylic acid (1.0 eq)[[10](#)]
- Thionyl chloride (SOCl_2 , excess, e.g., 5-10 eq)
- Anhydrous N,N-Dimethylformamide (DMF, catalytic amount)
- Anhydrous toluene or dichloromethane (DCM) as solvent

Procedure:

- **System Preparation:** A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (containing CaCl_2 or silica gel), and a nitrogen inlet is charged with 2-chloroquinoline-4-carboxylic acid.
- **Solvent Addition:** Anhydrous toluene is added to suspend the starting material.
- **Reagent Addition:** Thionyl chloride is added dropwise to the suspension at room temperature, followed by a catalytic amount of DMF. The addition of DMF accelerates the reaction through the formation of the Vilsmeier reagent in situ.
- **Reaction:** The mixture is heated to reflux (typically $80\text{--}110^\circ\text{C}$, depending on the solvent) and stirred for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO_2 and HCl).
- **Work-up and Isolation:** After the reaction is complete, the mixture is cooled to room temperature. The excess thionyl chloride and solvent are removed under reduced pressure using a rotary evaporator. It is crucial to use a trap containing a sodium hydroxide solution to neutralize the corrosive and toxic vapors.
- **Purification:** The resulting crude solid is often of sufficient purity for subsequent steps. If necessary, it can be recrystallized from an anhydrous non-polar solvent like hexane or

benzene to yield the pure **2-chloroquinoline-4-carbonyl chloride**.^[8]

Trustworthiness Check: This self-validating protocol ensures success by employing an excess of the chlorinating agent to drive the reaction to completion and by using a catalytic amount of DMF, a well-established method for accelerating acyl chloride formation. The removal of gaseous byproducts provides a strong thermodynamic driving force.

Chemical Reactivity and Mechanistic Rationale

The synthetic value of **2-chloroquinoline-4-carbonyl chloride** lies in its dual reactivity. The two chloro-substituents exhibit significantly different reactivity profiles, allowing for selective and sequential functionalization.

3.1. The Acyl Chloride Group (C4-Position)

This is the primary site of reactivity. The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing effects of both the adjacent chlorine atom and the quinoline ring system. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.^[3]

Reaction with Amines: This is arguably the most critical reaction in drug discovery, leading to the formation of a stable amide bond.^[11] Primary and secondary amines react rapidly, often at room temperature, to form N-substituted 2-chloroquinoline-4-carboxamides.^{[12][13]}

Caption: Mechanism of amide formation via nucleophilic acyl substitution.

3.2. The Chloro Group (C2-Position)

The chlorine atom at the 2-position is part of the aromatic system and is significantly less reactive than the acyl chloride. It can undergo nucleophilic aromatic substitution (S_NAr), but this typically requires more forcing conditions (e.g., higher temperatures, stronger nucleophiles, or metal catalysis) than reactions at the C4-carbonyl group. This differential reactivity is a key advantage, as it allows chemists to first functionalize the C4-position and then, in a separate step, modify the C2-position.

Applications in Drug Development and Materials Science

2-Chloroquinoline-4-carbonyl chloride is not an end-product but a versatile intermediate. Its derivatives are explored for a multitude of therapeutic targets.

- **Pharmaceutical Development:** The precursor, 2-chloroquinoline-4-carboxylic acid, is a key intermediate in synthesizing agents for infectious diseases, as well as potent and selective EP4 antagonists.[\[1\]](#)[\[2\]](#)[\[14\]](#) The quinoline core is a "privileged scaffold" found in drugs like the antimalarial chloroquine and various kinase inhibitors for cancer therapy.
- **Agrochemicals:** Quinoline derivatives are used in formulating effective pesticides and herbicides, where the core structure contributes to the molecule's bioactivity and stability.[\[1\]](#)[\[2\]](#)
- **Materials Science:** The compound can be incorporated into novel polymers and coatings to enhance chemical resistance and durability.[\[2\]](#)

Safety, Handling, and Storage

Scientific integrity demands rigorous adherence to safety protocols. **2-Chloroquinoline-4-carbonyl chloride** is a hazardous substance requiring careful handling.

5.1. Hazard Identification

- **Corrosive:** Causes severe skin burns and eye damage.
- **Moisture Sensitive:** Reacts with water, releasing corrosive hydrogen chloride gas.[\[3\]](#)
- **Inhalation Hazard:** Dusts and vapors can cause respiratory irritation.[\[9\]](#)[\[15\]](#)

5.2. Handling Protocols

- **Engineering Controls:** Always handle inside a certified chemical fume hood to avoid inhalation of dust or vapors.
- **Personal Protective Equipment (PPE):** Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.
- **Inert Atmosphere:** For reactions and storage, maintaining an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent hydrolysis.[\[9\]](#)

5.3. Storage Conditions

- Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]
- Keep away from water and incompatible materials such as strong bases and oxidizing agents.[9] The recommended storage temperature is often refrigerated (2-8°C) to ensure long-term stability.[8]

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